Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid structure
92973-24-5 structure
Product Name:5-2-(Trifluoromethyl)phenyl-2-furoic Acid
CAS-Nr.:92973-24-5
MF:C12H7F3O3
MW:256.177394151688
MDL:MFCD02602847
CID:801078
PubChem ID:647499
Update Time:2025-06-15

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-
    • 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
    • 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
    • 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)
    • 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid
    • 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
    • EN300-109243
    • CS-0095183
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%
    • SR-01000363008-1
    • SB61061
    • PD037053
    • Q27096978
    • VS-01350
    • CHEMBL200377
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic
    • 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid
    • 92973-24-5
    • HMS3604L03
    • MFCD02602847
    • IJPNRBZMRINMMR-UHFFFAOYSA-N
    • 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;
    • BBL003481
    • PD005490
    • 2evc
    • AKOS000109200
    • BDBM50175443
    • DB07759
    • NS00068266
    • DB-349790
    • G86129
    • DTXSID40349440
    • HMS2494F03
    • Z57727924
    • STK055280
    • SMR000011380
    • SCHEMBL376111
    • SR-01000363008
    • KUC100872N
    • MLS000032257
    • 5-2-(Trifluoromethyl)phenyl-2-furoic Acid
    • MDL: MFCD02602847
    • Inchi: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
    • InChI-Schlüssel: IJPNRBZMRINMMR-UHFFFAOYSA-N
    • Lächelt: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O

Berechnete Eigenschaften

  • Genaue Masse: 256.03472857g/mol
  • Monoisotopenmasse: 256.03472857g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 316
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 50.4Ų

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • Dichte: 1.395
  • Schmelzpunkt: 163-167 °C (lit.)
  • Siedepunkt: 372.9°C at 760 mmHg
  • Flammpunkt: 179.3°C
  • Brechungsindex: 1.511
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Sicherheitsinformationen

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019118834-5g
5-(2-(Trifluoromethyl)phenyl)furan-2-carboxylic acid
92973-24-5 95%
5g
$177.48 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T921116-1g
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
92973-24-5 97%
1g
¥515.70 2022-08-31
abcr
AB371997-1 g
5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; .
92973-24-5
1 g
€239.50 2023-07-19
Chemenu
CM196179-10g
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
92973-24-5 95%
10g
$338 2021-08-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
645540-1G
5-2-(Trifluoromethyl)phenyl-2-furoic Acid
92973-24-5 97%
1G
402.14 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
645540-5G
5-2-(Trifluoromethyl)phenyl-2-furoic Acid
92973-24-5 97%
5G
1515.06 2021-05-17
eNovation Chemicals LLC
Y1258391-100mg
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC
92973-24-5 97%
100mg
$325 2024-06-06
eNovation Chemicals LLC
Y1258391-1g
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC
92973-24-5 97%
1g
$800 2024-06-06
Chemenu
CM196179-1g
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
92973-24-5 95%
1g
$*** 2023-05-29
Chemenu
CM196179-5g
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
92973-24-5 95%
5g
$*** 2023-05-29

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Cupric chloride
Referenz
Synthesis and bioactivity research of glycine hydrazides derivatives
Ren, Tianrui; Yu, Songrui; Xue, Sijia; Bian, Wangdong, Nongyaoxue Xuebao, 2008, 10(2), 151-155

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Catalysts: Cupric chloride
Referenz
Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides
Xue, Xi-Jia; Bian, Wang-Dong; Chai, An; Yu, Song-Rui, Youji Huaxue, 2008, 28(5), 865-869

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Ethanol ,  Water ;  rt → 60 °C; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity
Zhao, Fabao; Atxabal, Unai; Mariottini, Sofia; Yi, Feng; Lotti, James S.; et al, Journal of Medicinal Chemistry, 2022, 65(1), 734-746

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
5-(Substituted phenyl)-2-furancarboxylic acids
, Czechoslovakia, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives
Gorak, Yu. I.; Obushak, N. D.; Matiichuk, V. S.; Lytvyn, R. Z., Russian Journal of Organic Chemistry, 2009, 45(4), 541-550

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities
Kim, Nam-Jung; Li, Fu-Nan; Lee, Jin Hee; Park, Seul-gi; Kim, Kyeojin; et al, Chemistry - An Asian Journal, 2013, 8(2), 400-409

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O)
Referenz
Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids
Janda, L.; Voticky, Z., Chemicke Zvesti, 1984, 38(4), 507-13

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
Referenz
Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives
Xue, Si-Jia; Lu, Cheng-Liang, Youji Huaxue, 2008, 28(6), 1083-1086

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Cupric chloride Solvents: Acetone ,  Water ;  0 °C; 1 d, rt
Referenz
Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes
Huguet, Florian; Melet, Armelle; Alves de Sousa, Rodolphe; Lieutaud, Aurelie; Chevalier, Jacqueline; et al, ChemMedChem, 2012, 7(6), 1020-1030

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Referenz
Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists
Lim, Chae Jo ; Kim, Nam Hui; Park, Hye Jin; Lee, Byung Ho ; Oh, Kwang-Seok ; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ;  0 °C; 4 h, rt; 16 h, rt
Referenz
Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety
Raviprabha, K.; Poojary, Boja; Manjunatha, K.; Vasantha, K.; Fernandes, N. Jennifer; et al, Pharma Chemica, 2016, 8(2), 1-9

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  1 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  3 h, rt
Referenz
Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors
Vedantham, Punitha; Guerra, Jennifer M.; Schoenen, Frank; Huang, Min; Gor, Parul J.; et al, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ;  rt; 4 h, rt; 16 h, rt
Referenz
Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents
Prasad, D. Jagadeesh; Karthikeyan, M. S.; Karegoudar, Prakash B.; Poojary, Boja; Holla, B. Shivarama; et al, Phosphorus, 2007, 182(5), 1083-1091

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
Referenz
Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase
Huang, Qing-Qing; Huang, Min; Nan, Fa-Jun; Ye, Qi-Zhuang, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products

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